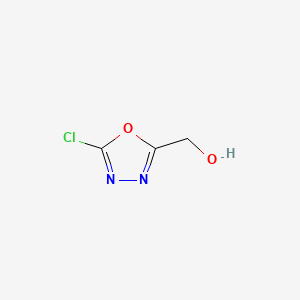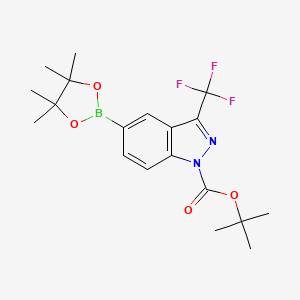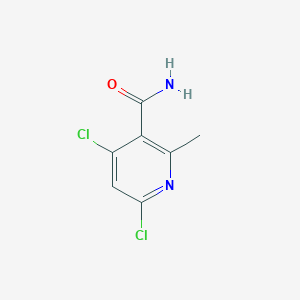
4,6-Dichloro-2-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-methylnicotinamide is a chemical compound belonging to the class of nicotinamides It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a methyl group at the 2nd position on the nicotinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylnicotinamide typically involves the chlorination of 2-methylnicotinamide. One common method includes the reaction of 2-methylnicotinamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2-methylnicotinamide can be compared with other similar compounds such as:
- 2,6-Dichloro-4-methylnicotinamide
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dihydroxy-2-methylpyrimidine
These compounds share structural similarities but differ in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C7H6Cl2N2O |
|---|---|
Molekulargewicht |
205.04 g/mol |
IUPAC-Name |
4,6-dichloro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-6(7(10)12)4(8)2-5(9)11-3/h2H,1H3,(H2,10,12) |
InChI-Schlüssel |
KQESMGIWEHVJKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
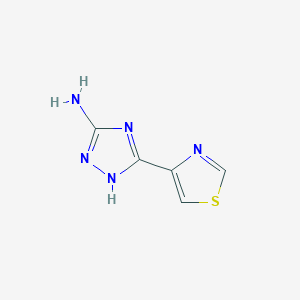
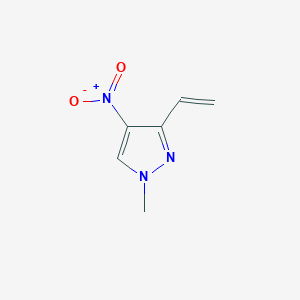
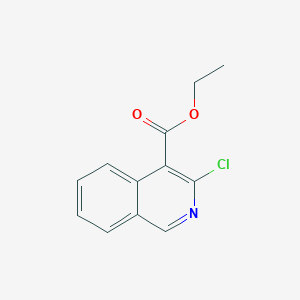
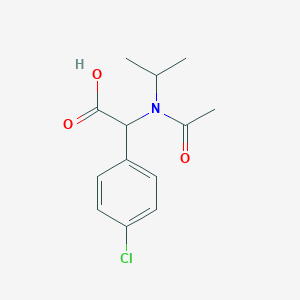
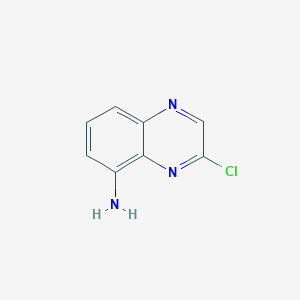
![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
